trans-Abacavir Dihydrochloride trans-Abacavir Dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20511617
InChI: InChI=1S/C14H18N6O.2ClH/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;;/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);2*1H/t8-,10-;;/m0../s1
SMILES:
Molecular Formula: C14H20Cl2N6O
Molecular Weight: 359.3 g/mol

trans-Abacavir Dihydrochloride

CAS No.:

Cat. No.: VC20511617

Molecular Formula: C14H20Cl2N6O

Molecular Weight: 359.3 g/mol

* For research use only. Not for human or veterinary use.

trans-Abacavir Dihydrochloride -

Specification

Molecular Formula C14H20Cl2N6O
Molecular Weight 359.3 g/mol
IUPAC Name [(1R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;dihydrochloride
Standard InChI InChI=1S/C14H18N6O.2ClH/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;;/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);2*1H/t8-,10-;;/m0../s1
Standard InChI Key PGISUJNOUMUHDT-NKPZAKOOSA-N
Isomeric SMILES C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@H](C=C4)CO.Cl.Cl
Canonical SMILES C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.Cl.Cl

Introduction

Structural and Chemical Characteristics

trans-Abacavir Dihydrochloride is a stereoisomer of abacavir, distinguished by the spatial arrangement of functional groups on its cyclopentane ring. The compound’s molecular formula is C14H18N6O·2HCl, with a molecular weight of 359.25 g/mol . Its structure includes a 2-amino-6-chloropurine base linked to a cyclopentene methanol moiety, with the trans configuration ensuring optimal binding to HIV-1 reverse transcriptase . This stereochemistry is critical for antiviral activity, as it mimics natural deoxyguanosine triphosphate, enabling incorporation into viral DNA and subsequent chain termination .

Synthesis and Industrial Manufacturing

The synthesis of trans-Abacavir Dihydrochloride involves a multi-step process optimized for yield and purity. A patented method outlines the following key stages :

Reaction Conditions and Reagents

  • Intermediate Formation: (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-ylmethanol hydrochloride reacts with cyclopropylamine in ethanol or isopropanol under reflux.

  • Acidification: Post-reaction, sodium carbonate is added to neutralize excess amine, followed by solvent evaporation and filtration.

  • Salt Formation: Ethanol hydrochloride or hydrobromic acid is introduced to precipitate the dihydrochloride salt, achieving yields exceeding 90% .

Table 1: Synthesis Parameters for trans-Abacavir Dihydrochloride

ParameterEmbodiment 1 (Dihydrochloride)Embodiment 2 (Dihydrobromide)
SolventEthanolIsopropanol
Amine ReagentCyclopropylamineCyclopropylamine
Acid Source35.5% Ethanol HCl25% Isopropanol HBr
Yield91.4%90.1%

This method minimizes impurities such as unreacted intermediates, ensuring compliance with pharmaceutical standards .

Pharmacokinetic Profile

Absorption and Bioavailability

trans-Abacavir Dihydrochloride exhibits rapid oral absorption, with a peak plasma concentration (Cmax) of 3.85 µg/mL achieved within 0.63–1 hour post-administration . The absolute bioavailability is approximately 83%, unaffected by food intake, allowing flexible dosing .

Distribution and Metabolism

The compound’s apparent volume of distribution (0.86 L/kg) indicates extensive tissue penetration . Metabolism occurs primarily via hepatic pathways:

  • Alcohol Dehydrogenase: Converts abacavir to carboxylate metabolites.

  • UDP-Glucuronyl Transferase: Facilitates glucuronidation, producing inactive derivatives .

Less than 2% of the drug is excreted unchanged, with renal clearance playing a minor role .

Drug Interactions

Coadministration with zidovudine (ZDV) reduces ZDV’s Cmax by 20% and delays its Tmax by 0.5 hours, likely due to competition for glucuronidation pathways . Conversely, lamivudine (3TC) exposure decreases by 15% when combined with abacavir, necessitating dosage adjustments in combination therapies .

Mechanism of Antiviral Action

trans-Abacavir Dihydrochloride inhibits HIV-1 replication through two mechanisms:

  • Competitive Inhibition: Binds reverse transcriptase’s active site, blocking natural nucleotide incorporation .

  • Chain Termination: Lacks a 3'-hydroxyl group, halting DNA elongation after incorporation .

In vitro studies demonstrate synergistic effects with ZDV and 3TC, overcoming resistance mutations common to other NRTIs .

Clinical Efficacy and Applications

Monotherapy and Combination Regimens

In phase II-III trials, trans-Abacavir Dihydrochloride reduced viral loads by 1.5–2.0 log10 copies/mL as monotherapy . Combined with ZDV and 3TC, it achieves virologic suppression in 60–70% of treatment-naïve patients .

Resistance Profile

Cross-resistance with ZDV or 3TC occurs in <5% of cases, attributed to abacavir’s unique resistance mutation profile (e.g., K65R) . This makes it a viable option for patients failing first-line regimens.

Comparative Analysis with Related Compounds

Table 2: trans-Abacavir Dihydrochloride vs. Other NRTIs

Parametertrans-Abacavir DihydrochlorideZidovudineTenofovir
Dosing FrequencyTwice dailyTwice dailyOnce daily
Cmax (µg/mL)3.851.50.3
Resistance BarrierHighModerateHigh
Hypersensitivity Risk5–8%<1%<1%

Future Directions

Ongoing research focuses on:

  • Prodrug Formulations: Enhancing CNS penetration for HIV-associated neurocognitive disorders.

  • Long-Acting Injectables: Biodegradable implants for monthly administration .

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